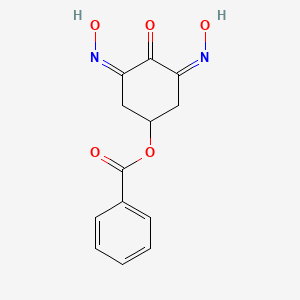![molecular formula C14H23NO3 B5849360 4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol](/img/structure/B5849360.png)
4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol, also known as Ro 20-1724, is a selective inhibitor of cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase (PDE4). It is a chemical compound that has been extensively studied for its potential use in treating various diseases.
Mecanismo De Acción
4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol 20-1724 works by selectively inhibiting the PDE4 enzyme, which is responsible for breaking down cAMP. By inhibiting PDE4, 4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol 20-1724 increases the levels of cAMP in cells, which leads to a variety of downstream effects, including the activation of protein kinase A (PKA) and the regulation of gene expression.
Biochemical and Physiological Effects:
4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol 20-1724 has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammation, the improvement of lung function, and the enhancement of memory and cognitive function. In addition, 4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol 20-1724 has been shown to have anti-tumor properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol 20-1724 has several advantages for lab experiments, including its selectivity for PDE4 and its ability to increase cAMP levels in cells. However, 4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol 20-1724 also has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol 20-1724, including the development of more efficient synthesis methods, the investigation of its potential use in treating other diseases, and the exploration of its mechanism of action at the molecular level. In addition, the development of more selective PDE4 inhibitors and the investigation of their potential therapeutic applications is an area of active research.
Métodos De Síntesis
The synthesis method for 4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol 20-1724 involves several steps, including the reaction of 4-hydroxy-2,6-dimethoxybenzaldehyde with 1-ethylpropylamine to form 4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxybenzaldehyde. This intermediate is then reacted with sodium borohydride to produce 4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol 20-1724. The overall yield of this synthesis method is around 20%.
Aplicaciones Científicas De Investigación
4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol 20-1724 has been extensively studied for its potential use in treating various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and Alzheimer's disease. In asthma and COPD, 4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol 20-1724 has been shown to reduce inflammation and improve lung function by inhibiting the production of inflammatory mediators. In Alzheimer's disease, 4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol 20-1724 has been shown to improve memory and cognitive function by increasing the levels of cAMP in the brain.
Propiedades
IUPAC Name |
2,6-dimethoxy-4-[(pentan-3-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-5-11(6-2)15-9-10-7-12(17-3)14(16)13(8-10)18-4/h7-8,11,15-16H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWUNDVEERAKAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=CC(=C(C(=C1)OC)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5849287.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide](/img/structure/B5849304.png)
![3-[(3-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide](/img/structure/B5849305.png)
![9-chloro-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5849313.png)
![4-{[4-(2,5-dimethylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5849321.png)

![5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5849345.png)
![4-methyl-N-[1-(1-piperidinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5849352.png)
![N-(2-ethylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5849357.png)
![4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B5849365.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B5849375.png)

